![molecular formula C17H17NO4 B5563050 4-[2-(2-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B5563050.png)

4-[2-(2-Ethylphenoxy)acetamido]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

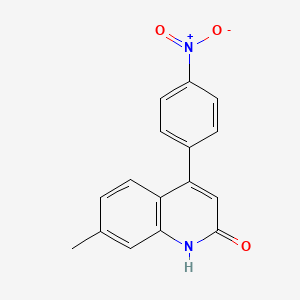

4-[2-(2-Ethylphenoxy)acetamido]benzoic acid is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.

The exact mass of the compound 4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid is 299.11575802 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Novel α-Ketoamide Derivatives Synthesis : The compound has been used in the synthesis of a novel series of α-ketoamide derivatives, demonstrating the efficiency of OxymaPure/DIC as a reagent. This process highlights its role in producing compounds with potentially valuable biological activities (El‐Faham et al., 2013).

Enzymatic Oxidative Polymerization : A derivative of the compound, specifically 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), was polymerized using horseradish peroxidase, highlighting its potential application in developing new polymeric materials (Kumbul et al., 2015).

Co-crystallisation Studies : Research into the co-crystallization of benzoic acid derivatives, including efforts to understand molecular interactions and crystal formation, could be relevant for materials science and drug formulation (Skovsgaard & Bond, 2009).

Analytical and Physical Chemistry

- Solubility Measurement and Prediction : Studies measuring solubilities of related compounds (e.g., aspirin) in various solvents and comparing them with predicted data can provide insights into the solubility behavior of 4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid derivatives, which is crucial for drug formulation and chemical processing (Hahnenkamp et al., 2010).

Advanced Material Development

Novel Amino Acid Synthesis for Pseudopeptide : The synthesis of novel unnatural amino acids for use in peptidomimetics and combinatorial chemistry highlights potential applications in drug design and material science (Pascal et al., 2000).

Fluorescence Probes for Reactive Oxygen Species : The development of novel fluorescence probes to detect reactive oxygen species showcases the utility of benzoic acid derivatives in creating tools for biological and chemical applications, potentially including diagnostic and research tools (Setsukinai et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is known that benzoic acid derivatives can undergo reactions involving nucleophilic acyl substitution . The compound may interact with its targets, leading to changes in their function or activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid . For instance, the compound’s solubility in water and organic solvents could affect its distribution within the body .

Propiedades

IUPAC Name |

4-[[2-(2-ethylphenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-12-5-3-4-6-15(12)22-11-16(19)18-14-9-7-13(8-10-14)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTWWQDUVUDFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![2-[(4aS,7aR)-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-N,N-dimethylacetamide](/img/structure/B5562983.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)

![methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B5563000.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)

![Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B5563011.png)

![1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea](/img/structure/B5563022.png)

![8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5563035.png)

![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)